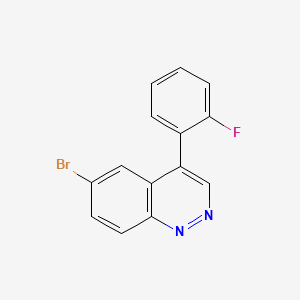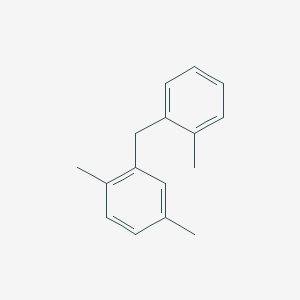
1,4-Dimethyl-2-(2-methylbenzyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2-(2-methylbenzyl)benzene is an organic compound with the molecular formula C16H18 It is a derivative of benzene, featuring two methyl groups and a 2-methylbenzyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-(2-methylbenzyl)benzene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 1,4-dimethylbenzene (p-xylene) with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2-(2-methylbenzyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2-(2-methylbenzyl)benzene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to the interaction of aromatic compounds with biological systems.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-2-(2-methylbenzyl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex. The stability of the intermediate and the position of substitution are influenced by the electron-donating methyl groups, which activate the benzene ring towards further substitution.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylbenzene (p-xylene): Similar structure but lacks the 2-methylbenzyl group.
2,4-Dimethyl-1-(1-methylethyl)benzene: Similar structure with different alkyl substituents.
1,4-Dimethyl-2-(2-methylpropyl)benzene: Similar structure with a different alkyl group.
Uniqueness
1,4-Dimethyl-2-(2-methylbenzyl)benzene is unique due to the presence of both methyl and 2-methylbenzyl groups, which influence its reactivity and physical properties. The combination of these substituents provides distinct steric and electronic effects, making it a valuable compound for various chemical applications.
Propiedades
Fórmula molecular |
C16H18 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1,4-dimethyl-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18/c1-12-8-9-14(3)16(10-12)11-15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3 |
Clave InChI |
YWTSOVBXOSCWNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol](/img/structure/B14118633.png)
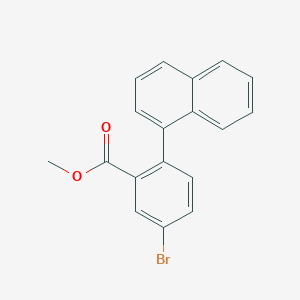
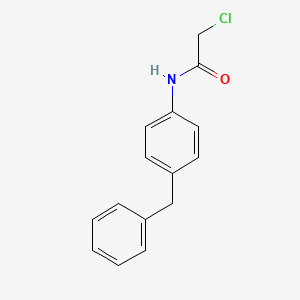
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B14118642.png)
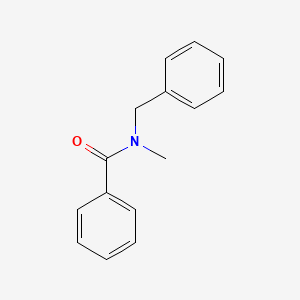

![2-[2-nitro-5-(trifluoromethyl)anilino]ethanol](/img/structure/B14118658.png)
![2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid](/img/structure/B14118670.png)
![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14118677.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B14118684.png)
![4-({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzonitrile](/img/structure/B14118685.png)
